![molecular formula C7H6BrN3O B2579983 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1781902-24-6](/img/structure/B2579983.png)
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .Aplicaciones Científicas De Investigación
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, which include “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Analgesic Agent
In one study, a compound similar to “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” emerged as a potent analgesic agent . It was found to be equipotent when compared to the reference standard diclofenac sodium .
Synthesis Methods
The synthesis methods of 1H-Pyrazolo[3,4-b]pyridine derivatives, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are also considered .
Substitution Patterns
The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been reviewed . The analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
Structural Diversity
The structural diversity of 1H-Pyrazolo[3,4-b]pyridines, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, is vast . More than 300,000 structures of 1H-Pyrazolo[3,4-b]pyridines have been described .
Patent Applications
The 1H-Pyrazolo[3,4-b]pyridines, including “5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, have been included in more than 5500 references (2400 patents) up to date . This indicates their significant potential in various applications.
Mecanismo De Acción
Propiedades
IUPAC Name |
5-bromo-1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(7(12)10-11)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFRMKMCTFFODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
CAS RN |
1781902-24-6 |
Source
|
Record name | 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.